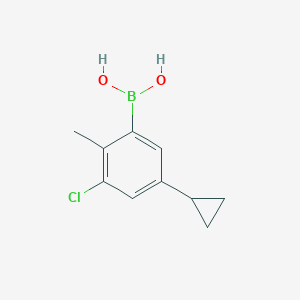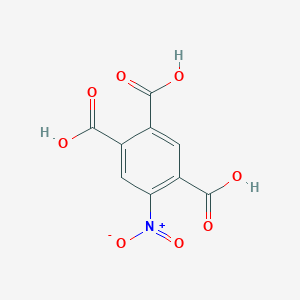
5-Nitrobenzene-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5NO8 It is a derivative of benzene-1,2,4-tricarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzene-1,2,4-tricarboxylic acid typically involves the nitration of benzene-1,2,4-tricarboxylic acid. The process begins with dissolving benzene-1,2,4-tricarboxylic acid in concentrated sulfuric acid. Nitric acid is then added dropwise to the solution, resulting in the formation of the nitro derivative. The reaction mixture is then cooled, and the precipitate is filtered and washed to obtain the pure product .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alcohols with sulfuric acid as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 5-Aminobenzene-1,2,4-tricarboxylic acid.
Substitution: Esters of this compound.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
5-Nitrobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitrobenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4-tricarboxylic acid: The parent compound without the nitro group.
5-Aminobenzene-1,2,4-tricarboxylic acid: The reduced form of 5-Nitrobenzene-1,2,4-tricarboxylic acid.
1,2,3-Benzenetricarboxylic acid: An isomer with carboxylic acid groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties. The electron-withdrawing nature of the nitro group affects the reactivity of the compound, making it useful in specific chemical reactions and applications that are not possible with its non-nitrated counterparts .
Propiedades
Número CAS |
61837-53-4 |
|---|---|
Fórmula molecular |
C9H5NO8 |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
5-nitrobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
KIJSTVJEIVFGEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


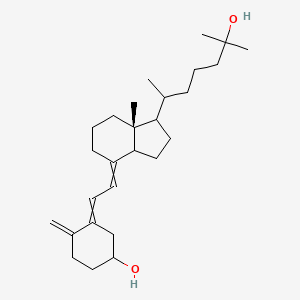


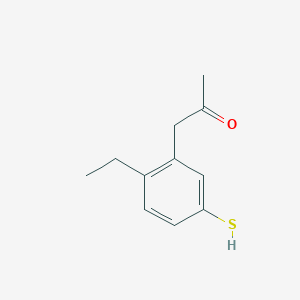

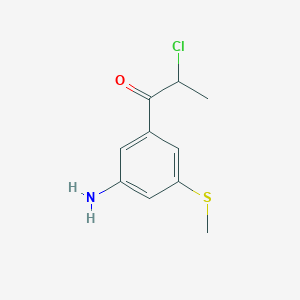
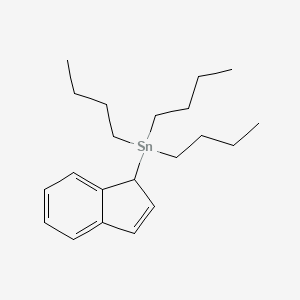
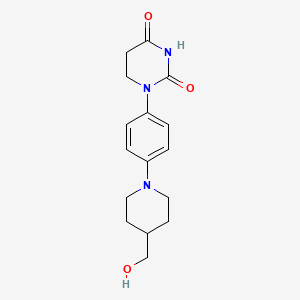
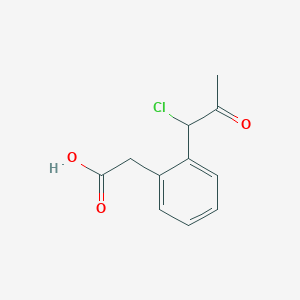


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)
